tert-Butyl (methanesulfonyl)methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

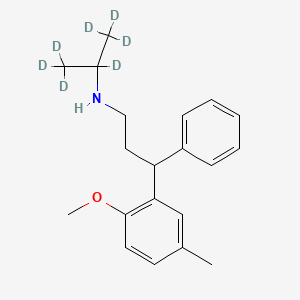

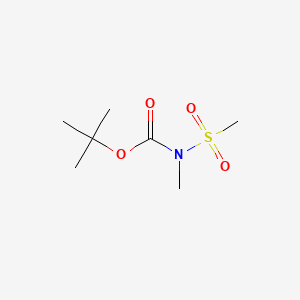

tert-Butyl (methanesulfonyl)methylcarbamate is a chemical compound with the molecular formula C7H15NO4S . It is related to tert-Butyl methylcarbamate, a compound that has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Molecular Structure Analysis

The molecular structure of tert-Butyl (methanesulfonyl)methylcarbamate can be represented by the InChI string InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3, (H,7,8) . This indicates that the molecule consists of a carbamate group attached to a tert-butyl group and a methanesulfonyl group.

Wissenschaftliche Forschungsanwendungen

Synthesis of N-Boc-Protected Anilines

Application Summary: This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. The tert-butyl group serves as a protecting group for the amine functionality during the synthesis process, allowing for selective reactions to occur at other sites of the molecule.

Experimental Procedures: The procedure involves the reaction of anilines with tert-butyl (methanesulfonyl)methylcarbamate in the presence of a palladium catalyst under inert conditions. The product, N-Boc-protected aniline, is then purified using standard organic purification techniques.

Results: The use of tert-butyl (methanesulfonyl)methylcarbamate in this context typically yields high-purity N-Boc-protected anilines, which are crucial intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Synthesis of Tetrasubstituted Pyrroles

Application Summary: Another application is in the synthesis of tetrasubstituted pyrroles, which are compounds with potential pharmacological properties. The tert-butyl group acts as a protecting group, which can be removed after the synthesis to yield the desired pyrrole derivative.

Experimental Procedures: The synthesis involves the condensation of tert-butyl (methanesulfonyl)methylcarbamate with diketones or keto-esters in the presence of a base. The reaction proceeds through an intermediate that cyclizes to form the pyrrole ring.

Results: The method allows for the introduction of various functional groups into the pyrrole ring, providing access to a diverse range of pyrrole derivatives .

Protection of Alcohols and Phenols

Application Summary: tert-Butyl (methanesulfonyl)methylcarbamate is used to protect hydroxyl groups in alcohols and phenols during synthetic procedures. The protected intermediates are stable under a variety of reaction conditions and can be deprotected when needed.

Experimental Procedures: The alcohol or phenol is treated with tert-butyl (methanesulfonyl)methylcarbamate in the presence of a suitable base. The reaction typically occurs at room temperature and yields the protected ether or ester.

Results: The protection strategy is highly efficient and provides excellent yields of the protected intermediates, which are essential for multi-step synthetic routes .

Peptide Synthesis

Application Summary: In peptide synthesis, tert-butyl (methanesulfonyl)methylcarbamate is used to introduce the tert-butyl carbamate (Boc) protecting group to amino acids, which protects the amine functionality during peptide coupling reactions.

Experimental Procedures: Amino acids are reacted with tert-butyl (methanesulfonyl)methylcarbamate under mild conditions to yield the corresponding Boc-protected amino acids. These intermediates are then used in peptide synthesis protocols.

Results: The use of this compound ensures that the amine groups are protected, allowing for the successful synthesis of complex peptides without racemization or unwanted side reactions .

Medicinal Chemistry

Application Summary: tert-Butyl (methanesulfonyl)methylcarbamate is a valuable building block in medicinal chemistry, used to synthesize a wide array of bioactive molecules, including inhibitors, receptor ligands, and enzyme modulators.

Experimental Procedures: The compound is incorporated into larger molecules through various chemical reactions, such as nucleophilic substitutions or additions, where the tert-butyl group serves as a temporary protecting group.

Results: The versatility of tert-butyl (methanesulfonyl)methylcarbamate in medicinal chemistry has led to the discovery and development of numerous therapeutic agents .

Material Science

Application Summary: In material science, tert-butyl (methanesulfonyl)methylcarbamate is used in the modification of polymers and the synthesis of advanced materials with specific properties, such as increased thermal stability or altered surface characteristics.

Experimental Procedures: The compound is grafted onto polymer chains or used as a monomer in polymerization reactions. The tert-butyl group can be removed post-polymerization to reveal functional groups that impart desired properties to the material.

Results: This application has enabled the development of novel materials with tailored properties for use in various industries, including electronics, coatings, and biotechnology .

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-methylsulfonylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8(4)13(5,10)11/h1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCCMPHACGIDKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726832 |

Source

|

| Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (methanesulfonyl)methylcarbamate | |

CAS RN |

894351-83-8 |

Source

|

| Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2:2,3]pyrazolo[1,5-a]pyrimidine (9CI)](/img/no-structure.png)

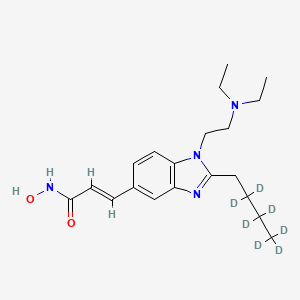

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)